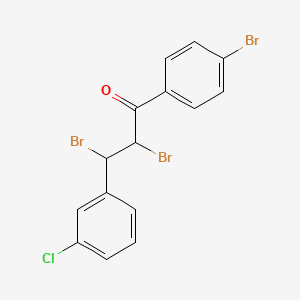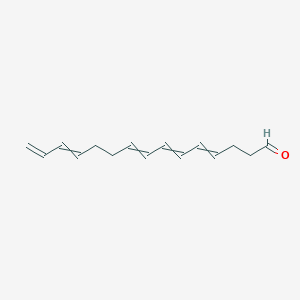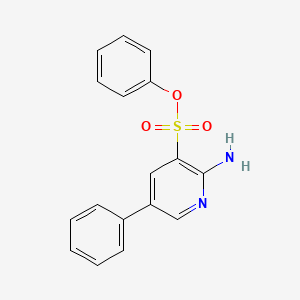
1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- is an organic compound that belongs to the class of ketones. This compound is characterized by the presence of bromine and chlorine substituents on its phenyl rings, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a suitable phenyl ketone, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The chlorination of the phenyl ring can be achieved using chlorine gas or other chlorinating agents like sulfuryl chloride.
Coupling Reaction: The final step may involve coupling the brominated and chlorinated phenyl rings with a propanone backbone using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions will yield corresponding alcohols or acids.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential as a pharmaceutical agent.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)- depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways.
Chemical Reactivity: The presence of bromine and chlorine atoms can make the compound reactive towards nucleophiles and electrophiles.
類似化合物との比較
Similar Compounds
1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-phenyl-: Similar structure but lacks the chlorine substituent.
1-Propanone, 2,3-dibromo-1-(4-chlorophenyl)-3-(3-chlorophenyl)-: Similar structure but with different halogen substituents.
特性
CAS番号 |
649739-66-2 |
|---|---|
分子式 |
C15H10Br3ClO |
分子量 |
481.4 g/mol |
IUPAC名 |
2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H10Br3ClO/c16-11-6-4-9(5-7-11)15(20)14(18)13(17)10-2-1-3-12(19)8-10/h1-8,13-14H |
InChIキー |
ADRMSSSHMHRCFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(C(C(=O)C2=CC=C(C=C2)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)

![[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene](/img/structure/B12591377.png)
![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)
![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)




